molecular formula C13H15NO2 B2838342 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde CAS No. 944893-93-0

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde

Cat. No.: B2838342
CAS No.: 944893-93-0
M. Wt: 217.268
InChI Key: DBDHZMFJCLYUMV-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is an organic compound that features a benzene ring substituted with a methyl group, a pyrrolidine ring, and two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde typically involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the methyl and pyrrolidine groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of Aldehyde Groups: The aldehyde groups are introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarboxylic acid.

    Reduction: 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its aldehyde groups and pyrrolidine ring. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of aldehyde groups.

    4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarboxylic acid: The oxidized form of the compound.

    4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dimethanol: The reduced form of the compound.

Uniqueness

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde is unique due to the presence of both aldehyde groups and the pyrrolidine ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-methyl-6-pyrrolidin-1-ylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-6-13(14-4-2-3-5-14)12(9-16)7-11(10)8-15/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHZMFJCLYUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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